[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information on its physical appearance (such as color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It may also include its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids have been identified as promising antimycobacterial agents, with the ability to interfere with iron homeostasis. A study on a fluorinated ester derivative of this class highlighted its potent antimycobacterial activity, underscoring the potential for developing new treatments against tuberculosis and related diseases (Mori et al., 2022).
Analgesic Agents
The synthesis of furan-based compounds, specifically 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, has been explored for their analgesic properties. These compounds have shown promising results in reducing pain without causing significant gastric irritation, suggesting their potential as safer analgesic agents (Boyle et al., 1986).
Antiviral Activities
Furan-2-carboxylic acids derived from the leaves of Nicotiana tabacum have demonstrated significant anti-Tobacco Mosaic Virus (TMV) activities. These compounds could serve as leads for the development of new antiviral agents, particularly in agricultural applications to protect crops from viral infections (Yang et al., 2016).
Lipoxygenase Inhibitors
Substituted furans have been synthesized and evaluated for their ability to inhibit the soybean lipoxygenase enzyme, a key player in the inflammatory process. This research points to the potential of furan derivatives in the development of anti-inflammatory drugs (Vinayagam et al., 2017).
Crystal Structure Analysis
The crystal structures of biphenyl-ester liquid crystals, including furan derivatives, have been analyzed to understand their molecular arrangements. This research aids in the development of new materials with specific optical properties, useful in electronics and display technologies (Hori et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15-4-9-17(10-5-15)19(22)13-8-16-6-11-18(12-7-16)25-21(23)20-3-2-14-24-20/h2-14H,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDGQOHRFSBJZ-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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